3-Ethynyl-5-nitropyridin-4-amine
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Overview
Description
3-Ethynyl-5-nitropyridin-4-amine is a chemical compound with the molecular formula C7H5N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both ethynyl and nitro groups in its structure makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-nitropyridin-4-amine typically involves the nitration of pyridine derivatives followed by the introduction of the ethynyl group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The ethynyl group can be introduced through a subsequent reaction with an appropriate ethynylating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-nitropyridin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Reduction: The compound can be reduced to form various derivatives, such as 3-aminopyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrazine hydrate (N2H4·H2O) is commonly used for the reduction of nitro groups.
Substitution: Reagents like ammonia (NH3) and various amines are used for substitution reactions.
Major Products Formed
Scientific Research Applications
3-Ethynyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-nitropyridin-4-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ethynyl group provides a site for additional functionalization, allowing the compound to interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the ethynyl group.
4-Aminopyridine: Contains an amino group instead of a nitro group.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of an ethynyl group.
Uniqueness
3-Ethynyl-5-nitropyridin-4-amine is unique due to the presence of both the ethynyl and nitro groups in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-ethynyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C7H5N3O2/c1-2-5-3-9-4-6(7(5)8)10(11)12/h1,3-4H,(H2,8,9) |
InChI Key |
RNFJHRBOHLWVSN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CC(=C1N)[N+](=O)[O-] |
Origin of Product |
United States |
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